7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
CAS No.: 220835-18-7
Cat. No.: VC4314256
Molecular Formula: C18H12BrN3O
Molecular Weight: 366.218
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220835-18-7 |
|---|---|
| Molecular Formula | C18H12BrN3O |
| Molecular Weight | 366.218 |
| IUPAC Name | 7-(4-bromophenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C18H12BrN3O/c19-13-6-8-14(9-7-13)22-10-15(12-4-2-1-3-5-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23) |
| Standard InChI Key | PNDQJUVRRFIFTM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=C(C=C4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 7-(4-bromophenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one, reflects its core structure and substituents. Key features include:
-
Pyrrolo[2,3-d]pyrimidine core: A bicyclic system with a pyrrole ring fused to a pyrimidine ring at positions 2 and 3.
-
Substituents:
-
4-Bromophenyl group at N-7: Introduces electron-withdrawing effects and enhances binding affinity to hydrophobic pockets in biological targets .
-
Phenyl group at C-5: Contributes to π-π stacking interactions in enzyme active sites.
-
Hydroxyl group at C-4: Facilitates hydrogen bonding, critical for interactions with kinases and other enzymes .
-
The compound’s SMILES notation, C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=C(C=C4)Br, and InChIKey, PNDQJUVRRFIFTM-UHFFFAOYSA-N, provide precise descriptors for computational modeling.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.218 g/mol |
| logP (Predicted) | 3.2–3.8 |
| Hydrogen Bond Donors | 1 (C4-OH) |
| Hydrogen Bond Acceptors | 3 (N1, N3, O4) |
| Polar Surface Area | 58.6 Ų |
The moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining solubility in aqueous environments .
Synthesis and Optimization
Core Formation Strategies
The pyrrolo[2,3-d]pyrimidine core is typically synthesized via cyclization reactions. A common approach involves:
-
Condensation of 4-aminopyrrole derivatives with carbonyl-containing reagents to form the pyrimidine ring.
-
Cyclization under acidic or basic conditions, as demonstrated in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate . For example, ethyl 2-cyano-4,4-diethoxybutanoate undergoes cyclization with bromoacetaldehyde diethylacetal, yielding the core structure in 68.3% efficiency .
Functionalization at N-7 and C-5
-
N-7 Bromophenyl Substitution: Achieved via nucleophilic aromatic substitution (SNAr) using 4-bromophenylamine under refluxing ethanol, with yields up to 75% .
-
C-5 Phenyl Introduction: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) attach the phenyl group to the pyrrole ring.
Hydroxylation at C-4
The hydroxyl group is introduced through hydrolysis of a chloro precursor (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) using sodium hydroxide (20% w/v), achieving yields of 67.8% .
Structure-Activity Relationships (SAR)
Role of the 4-Bromophenyl Group
-
Electron-Withdrawing Effect: The bromine atom increases electrophilicity at N-7, improving binding to ATP-binding pockets in kinases .
-
Hydrophobic Interactions: Substitution with larger aryl groups (e.g., 4-phenoxyphenyl) enhances antitubercular activity, as seen in analog MIC90 values .
Impact of the C-4 Hydroxyl Group
-
Hydrogen Bonding: Replacement with chloro or amino groups reduces kinase inhibition by 10–100-fold, underscoring the hydroxyl’s role in target engagement .
-
Acidity: The hydroxyl’s pKa (~8.5) allows ionization at physiological pH, facilitating interactions with basic residues in enzymes.
Substituent Effects at C-5
-
Phenyl vs. Alkyl: Phenyl groups confer superior activity over alkyl chains due to enhanced π-π stacking.
-
Electron-Donating Groups: Methoxy or methyl substitutions at the phenyl ring’s para position improve solubility without compromising potency .
Applications in Drug Development
Kinase-Targeted Therapies
The compound serves as a lead structure for JAK2 inhibitors (e.g., ruxolitinib analogs) and EGFR inhibitors (e.g., gefitinib derivatives) . Clinical trials of related compounds highlight its potential in treating myeloproliferative neoplasms and non-small cell lung cancer .
Future Directions
Synthesis Optimization
-
Green Chemistry Approaches: Replace toxic solvents (e.g., DMF) with ionic liquids or water-based systems to improve sustainability .
-
Flow Chemistry: Continuous-flow reactors could enhance yields and reduce reaction times for cyclization steps .
Target Expansion
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume